molecular formula C6H5NO3 B042705 2-Hydroxyisonicotinic acid CAS No. 22282-72-0

2-Hydroxyisonicotinic acid

Cat. No.: B042705
CAS No.: 22282-72-0
M. Wt: 139.11 g/mol
InChI Key: BXHCJLRTXPHUGH-UHFFFAOYSA-N
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Description

2-Hydroxyisonicotinic acid, also known as 2-Hydroxy-4-pyridinecarboxylic acid, is an organic compound with the molecular formula C₆H₅NO₃. It is a derivative of isonicotinic acid and is characterized by the presence of a hydroxyl group at the second position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxyisonicotinic acid are not fully understood yet. It is known that this compound can be involved in various biochemical reactions. It is used in the synthesis of selective inhibitors of neuropeptide Y Y5, which inhibits food intake . It is also used in the optimization of p-subsite residues of HIV protease inhibitors .

Cellular Effects

It has been shown to inhibit the growth of cavity-causing bacteria in vitro by binding to iron enzymes

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. It is known that the metabolism of isonicotinic acid by Sarcina sp. leads to the formation of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyisonicotinic acid can be synthesized through several methods. One common method involves the reaction of 2-chloronicotinic acid with concentrated hydrochloric acid. The reaction mixture is heated to 140-150°C, resulting in the formation of this compound as a white solid. The yield of this reaction is typically around 89% .

Another method involves the hydrolysis of pyridine-2-carboxylic acid esters using sodium hydroxide solution. The reaction mixture is refluxed overnight, and the product is isolated by acidification and extraction with organic solvents .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Phosphorus pentachloride or phosphorus pentabromide in anhydrous conditions.

Major Products Formed:

    Oxidation: 2-Ketoisonicotinic acid.

    Reduction: 2-Hydroxyisonicotinylpiperidine.

    Substitution: 2-Chloroisonicotinic acid or 2-Bromoisonicotinic acid.

Scientific Research Applications

2-Hydroxyisonicotinic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

    Isonicotinic acid: Pyridine-4-carboxylic acid.

    Nicotinic acid: Pyridine-3-carboxylic acid.

    Picolinic acid: Pyridine-2-carboxylic acid.

2-Hydroxyisonicotinic acid’s unique structure and properties make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHCJLRTXPHUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944942
Record name 2-Hydroxypyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-72-0
Record name 22282-72-0
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Record name 2-Hydroxypyridine-4-carboxylic acid
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Record name 2-Hydroxyisonicotinic Acid
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Synthesis routes and methods I

Procedure details

Compound 1 (20.4 g, 84.0 mmol) obtained in Reference Example 12 was dissolved in trifluoroacetic acid (168 mL), and anisole (91.1 mL, 0.840 mol) was added thereto, followed by stirring at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was reslurried with ethyl acetate to afford 2-oxo-1,2-dihydropyridine-4-carboxylic acid (6.99 g, 60%) as a white solid.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
91.1 mL
Type
reactant
Reaction Step Two
Quantity
168 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chloroisonicotinic acid (15 g, 1.0 eq) in 200 mL water at 0° C. was added KOH (40 g, 7.5 eq). Then the reaction mixture was heated to reflux for 36 h., cooled, and 3 N HCl (aq) was added to pH=1˜3. The precipitate was collected by filtration and washed with water to give the product as a white solid (13.1 g, 99% yield). 1H NMR (400 MHz, DMSO-d6) δ 12.80 (brs, 2H), 7.47 (d, J=6.4 Hz, 1H), 6.79 (s, 1H), 6.50 (dd, J=6.8 Hz, 1.6 Hz, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-hydroxyisonicotinic acid interact with protocatechuate 3,4-dioxygenase?

A: 2-OH INO acts as a transition state analog inhibitor of 3,4-PCD. [] It mimics the proposed transition state of the natural substrate (3,4-dihydroxybenzoate) during the enzymatic reaction. Crystallographic studies reveal that 2-OH INO binds directly to the active site ferric ion (Fe3+) in 3,4-PCD. [, ] This binding involves chelation, displacing the endogenous tyrosinate ligand (Tyr447) from the iron atom. [] This displacement creates a cavity where a solvent molecule or, in the case of ternary complexes, a cyanide ion (CN-) can bind. []

Q2: What is the significance of cyanide binding in the 3,4-PCD.2-OH INO complex?

A: Cyanide binding helps elucidate the coordination environment of the iron atom in 3,4-PCD complexes. Studies using electron paramagnetic resonance (EPR) spectroscopy show that cyanide can bind in two steps, forming both Fe-CN and Fe-(CN)2 complexes. [] Furthermore, cyanide binding displaces water molecules from the iron coordination sphere in both the native enzyme and the enzyme-2-OH INO complex, suggesting a potential water binding site near the oxygen insertion site during the catalytic cycle. []

Q3: What is the impact of 2-OH INO binding on the structure of 3,4-PCD?

A: Binding of 2-OH INO to 3,4-PCD induces significant conformational changes in the enzyme. [] The most notable change is the displacement of the endogenous tyrosinate ligand (Tyr447) from the iron atom upon 2-OH INO binding. [] This displacement is stabilized by hydrogen bonding interactions between Tyr447 and nearby residues, creating a cavity adjacent to the substrate binding site. [] This structural rearrangement is thought to be crucial for the enzyme's catalytic mechanism. []

Q4: What can be inferred about the catalytic mechanism of 3,4-PCD based on 2-OH INO binding?

A: The binding of 2-OH INO, a transition state analog, to 3,4-PCD provides valuable insights into the enzyme's catalytic mechanism. [] By mimicking the transition state, 2-OH INO occupies the same space and interacts with the active site in a way that resembles the natural substrate during the oxygen insertion step. [] This interaction suggests that substrate binding initiates a series of conformational changes, including the displacement of Tyr447, which are essential for creating a catalytically competent active site. [] Further studies exploring the binding kinetics and thermodynamics of 2-OH INO, along with structural analysis of the enzyme-inhibitor complex, can provide a more detailed understanding of the reaction pathway and the specific roles of key amino acid residues in 3,4-PCD.

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